Lysylglutamic acid
Description
Overview and Significance in Biochemical Systems
Lysylglutamic acid (also known as Lys-Glu) is a dipeptide, a molecule formed by the joining of two amino acids via a peptide bond. nih.govresearchgate.net As a product of protein metabolism, it can be found in biological systems. researchgate.net The significance of this compound in biochemical systems stems from the individual and combined properties of its constituent amino acids, lysine (B10760008) and glutamic acid.
Glutamic acid is a pivotal molecule, acting as one of the most abundant excitatory neurotransmitters in the vertebrate nervous system, crucial for synaptic plasticity, learning, and memory. ontosight.ai It also serves as a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). ontosight.ai Lysine is an essential amino acid in humans, meaning it must be obtained from the diet. cymitquimica.com It plays a fundamental role in protein synthesis, calcium absorption, and the production of hormones, enzymes, and antibodies. cymitquimica.com
The combination of these two amino acids into the dipeptide Lys-Glu creates a molecule with unique characteristics. It is recognized and transported by cellular systems, such as the peptide transporter PEPT1, for which it has a measured inhibitory constant (Ki) of 1.3 mM. medchemexpress.eu Research has pointed to its role in various biological processes, including cellular signaling and as a potential modulator of immune responses. cymitquimica.comnih.gov Notably, studies have investigated its capacity to influence the growth of certain cell types and its potential as a protective agent. nih.govresearchgate.net The dipeptide, also known by the research name Vilon, has been identified as having immunomodulatory effects. nih.govkhavinson.info
Historical Context of Dipeptide Research and this compound Discovery
The scientific journey into understanding peptides began in the early 20th century, with the groundbreaking work of Emil Fischer, who first elucidated the nature of the peptide bond and synthesized dipeptides. This foundational research paved the way for comprehending the structure of proteins. researchgate.net The individual components of Lys-Glu also have a rich history. Glutamic acid was first isolated in 1866 by the German chemist Karl Heinrich Ritthausen. researchgate.net Decades later, in 1908, Professor Kikunae Ikeda discovered its role in the savory "umami" taste. researchgate.net
The specific discovery and synthesis of this compound are more recent and are closely linked to research on peptide bioregulators derived from the thymus gland. In the latter half of the 20th century, scientists began isolating complex peptide preparations from animal organs to study their biological effects. mdpi.comgoogle.com One such preparation, Thymalin, isolated from the thymus, was found to have immunomodulatory properties. nih.gov In an effort to identify the active components, researchers analyzed the amino acid composition of Thymalin. researchgate.net The dipeptide L-Lys-L-Glu, later termed Vilon, was structured and synthesized based on the analysis of thymic peptides. researchgate.net Research published around the year 2000 by Khavinson and colleagues detailed the investigation of this synthetic dipeptide, particularly its effects on inhibiting the growth of spontaneous tumors in animal models. researchgate.net This work established Lys-Glu as a specific, synthetically accessible dipeptide with distinct biological activities worthy of scientific investigation. researchgate.net
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H21N3O5 | nih.gov |
| Molecular Weight | 275.30 g/mol | nih.gov |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | nih.gov |
| CAS Number | 45234-02-4 | nih.gov |
| Physical Description | Solid | nih.gov |
| Water Solubility | Soluble | cymitquimica.com |
| InChI Key | UGTZHPSKYRIGRJ-YUMQZZPRSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-6-2-1-3-7(13)10(17)14-8(11(18)19)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTZHPSKYRIGRJ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196442 | |
| Record name | Lysylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
45234-02-4 | |
| Record name | Lysylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45234-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045234024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSYLGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34V7IM5ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lysylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Synthesis Methodologies of Lysylglutamic Acid
Biosynthetic Pathways of Constituent Amino Acids
L-Lysine Biosynthesis Pathways
The synthesis of L-lysine in nature occurs through two distinct and evolutionarily separate pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.org Organisms typically possess only one of these pathways. nih.gov The DAP pathway is prevalent in most bacteria, some archaea, fungi, algae, and plants, while the AAA pathway is characteristic of several yeast species, protists, and higher fungi. wikipedia.orgnih.gov
The diaminopimelate (DAP) pathway is a branch of the aspartate metabolic family, which also gives rise to other amino acids like threonine, methionine, and isoleucine. wikipedia.org This pathway commences with the conversion of L-aspartate to L-aspartate-semialdehyde. pnas.org The first committed step involves the condensation of L-aspartate-semialdehyde with pyruvate (B1213749), a reaction catalyzed by dihydrodipicolinate synthase (DHDPS), to form (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA). wikipedia.org This product is then reduced by dihydrodipicolinate reductase (DHDPR) to yield 2,3,4,5-tetrahydrodipicolinate (THDP). wikipedia.org
From THDP, the pathway diverges into four known variations to produce the intermediate meso-diaminopimelate (meso-DAP): the succinylase, acetylase, aminotransferase, and dehydrogenase pathways. wikipedia.orgnih.gov
Succinylase and Acetylase Pathways: These are four-step processes involving acylated intermediates. wikipedia.orgnih.gov The succinylase pathway, which uses succinylated intermediates, is the most common in bacteria. pnas.org
Aminotransferase Pathway: This pathway directly converts THDP to LL-diaminopimelate (LL-DAP) in a single step using an aminotransferase. nih.govresearchgate.net
Dehydrogenase Pathway: This variant also directly synthesizes meso-DAP from THDP in a single reaction catalyzed by diaminopimelate dehydrogenase. nih.govmdpi.com
All four variations converge at the formation of meso-DAP. wikipedia.org The final step in all DAP pathways is the irreversible decarboxylation of meso-DAP by diaminopimelate decarboxylase (DAPDC) to produce L-lysine. wikipedia.orgontosight.ai The DAP pathway is subject to feedback inhibition, where L-lysine inhibits the initial enzyme, aspartokinase, thereby regulating its own synthesis. ontosight.ai
Table 1: Key Enzymes and Intermediates in the Diaminopimelate (DAP) Pathway
| Step | Precursor(s) | Enzyme | Product | Pathway Variation(s) |
|---|---|---|---|---|
| 1 | L-Aspartate-semialdehyde, Pyruvate | Dihydrodipicolinate synthase (DHDPS) | (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA) | All |
| 2 | HTPA | Dihydrodipicolinate reductase (DHDPR) | 2,3,4,5-tetrahydrodipicolinate (THDP) | All |
| 3 | THDP | Various (e.g., THDP succinyltransferase, Diaminopimelate aminotransferase, Diaminopimelate dehydrogenase) | meso-Diaminopimelate (meso-DAP) | Succinylase, Acetylase, Aminotransferase, Dehydrogenase |
The α-aminoadipate (AAA) pathway is part of the glutamate (B1630785) biosynthetic family. wikipedia.org It initiates with the condensation of acetyl-CoA and α-ketoglutarate, a reaction catalyzed by homocitrate synthase (HCS), to form homocitryl-CoA, which is then hydrolyzed by the same enzyme to homocitrate. wikipedia.orgscispace.com This initial step is considered rate-limiting. nih.gov
The pathway proceeds with the conversion of homocitrate to homoisocitrate via a homoaconitate intermediate, a process catalyzed by homoaconitase. wikipedia.orgresearchgate.net Subsequently, homoisocitrate dehydrogenase catalyzes the oxidative decarboxylation of homoisocitrate to yield α-ketoadipate. wikipedia.orgscispace.com
The namesake of the pathway, α-aminoadipate (AAA), is then formed by the transfer of an amino group from glutamate to α-ketoadipate, a reaction mediated by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase. scispace.comwikipedia.org
From this point, the pathway differs between organisms. In fungi, AAA is reduced to α-aminoadipate-semialdehyde by AAA reductase. scispace.comnih.gov This semialdehyde then reacts with glutamate in a reaction catalyzed by saccharopine dehydrogenase to form saccharopine. wikipedia.org The final step is the cleavage of saccharopine by a second saccharopine dehydrogenase to yield L-lysine and oxoglutarate. wikipedia.org A variant of the AAA pathway has also been identified in some prokaryotes. wikipedia.orgscispace.com
Table 2: Key Enzymes and Intermediates in the Alpha-Aminoadipate (AAA) Pathway (Fungal)
| Step | Precursor(s) | Enzyme | Product |
|---|---|---|---|
| 1 | Acetyl-CoA, α-Ketoglutarate | Homocitrate synthase (HCS) | Homocitrate |
| 2 | Homocitrate | Homoaconitase | Homoisocitrate |
| 3 | Homoisocitrate | Homoisocitrate dehydrogenase (HIDH) | α-Ketoadipate |
| 4 | α-Ketoadipate, Glutamate | Aminoadipate aminotransferase | α-Aminoadipate (AAA) |
| 5 | α-Aminoadipate | Aminoadipate reductase | α-Aminoadipate-semialdehyde |
| 6 | α-Aminoadipate-semialdehyde, Glutamate | Saccharopine dehydrogenase | Saccharopine |
Diaminopimelate (DAP) Pathway Mechanisms
L-Glutamic Acid Biosynthesis Pathways
L-glutamic acid, also known as glutamate, is a non-essential amino acid that plays a central role in cellular metabolism. wikipedia.orgllmd.lt
The primary precursor for the synthesis of L-glutamic acid is α-ketoglutarate, a key intermediate in the citric acid cycle (TCA cycle). wikipedia.orgcreative-proteomics.com Glutamate can be synthesized from α-ketoglutarate through several reactions:
Transamination: This is a major route where an amino group is transferred from another amino acid to α-ketoglutarate, a reaction catalyzed by transaminases. wikipedia.org This process effectively links the metabolism of various amino acids.
Reductive Amination: Glutamate dehydrogenase can catalyze the direct amination of α-ketoglutarate using ammonia (B1221849) and a reducing equivalent like NADPH to form glutamate. wikipedia.orgnih.gov
In yeast, there are multiple pathways for glutamate synthesis, including two isoforms of glutamate dehydrogenase and a combined action of glutamine synthetase and glutamate synthase. ymdb.ca
Table 3: Key Reactions in L-Glutamic Acid Biosynthesis
| Precursor(s) | Enzyme(s) | Product(s) |
|---|---|---|
| α-Ketoglutarate, α-Amino acid | Transaminase | L-Glutamate, α-Keto acid |
| α-Ketoglutarate, NADPH, NH₄⁺ | Glutamate dehydrogenase | L-Glutamate, NADP⁺, H₂O |
L-glutamic acid is a pivotal molecule that serves as a precursor for the synthesis of several other amino acids and important metabolites. nih.govnih.gov It acts as a primary amino group donor in the biosynthesis of all other non-essential amino acids through transamination reactions. researchgate.net
Specifically, glutamate is a direct precursor for:
Glutamine: Glutamine synthetase catalyzes the ATP-dependent addition of ammonia to glutamate to form glutamine. scielo.br
Proline: Glutamate is converted to proline through a series of reduction and cyclization reactions. ymdb.calsuhsc.edu
Arginine: The synthesis of arginine involves intermediates derived from glutamate. nih.govlibretexts.org
Furthermore, glutamate is essential for the synthesis of the antioxidant glutathione (B108866) and the neurotransmitter γ-aminobutyric acid (GABA). nih.gov Its central position in metabolism underscores its importance in linking amino acid metabolism with other major metabolic pathways. nih.govscielo.br
Central Metabolic Intermediates as Precursors
Chemical and Enzymatic Synthesis of Lysylglutamic Acid
The creation of this compound, a dipeptide formed from lysine (B10760008) and glutamic acid, can be achieved through both chemical and enzymatic routes. Each approach presents a unique set of challenges and has led to the development of specialized methodologies to optimize its production.
Synthetic Challenges in Dipeptide Formation
The chemical synthesis of dipeptides, particularly those involving amino acids with multiple functional groups like this compound, is fraught with challenges. Lysine possesses two amino groups (α-amino and ε-amino), while glutamic acid has two carboxyl groups (α-carboxyl and γ-carboxyl). This structural complexity gives rise to several synthetic hurdles.
One of the primary difficulties lies in the inconsistent reactivity of these multiple functional groups. This can lead to the formation of a mixture of products with incomplete or incorrect protection of the amino and carboxyl groups. google.com For instance, during the protection stage, it is easy to obtain a mix of single-protected and double-protected species, complicating the subsequent steps and the final product purification. google.com
Another significant challenge is the propensity for intramolecular side reactions. The presence of multiple amino and carboxyl groups within the same reaction mixture increases the likelihood of unintended cyclization. google.com For example, after the formation of the dipeptide, the deprotection of the carboxyl group on the glutamic acid residue can lead to cyclization with the α-amino group, especially under basic conditions. google.com Furthermore, non-target amino and carboxyl groups can react to form incorrect peptide bonds, leading to a variety of by-products that are difficult to separate from the desired this compound. google.com The similarity in structure between the desired dipeptide and these by-products makes purification a complex and often low-yielding process, frequently requiring multiple purification techniques like solvent extraction and activated carbon treatment. google.com
General challenges in peptide synthesis that also apply to this compound include the risk of racemization at the chiral centers of the amino acids during activation and coupling, and the use of often toxic and expensive reagents. openaccessjournals.comnih.gov The purification of the final peptide product can also be a time-consuming and challenging step, essential for achieving the high purity required for many applications. openaccessjournals.com
| Synthetic Challenge | Description | Specific Relevance to this compound |
| Differential Reactivity | The different reactivities of the α- and side-chain functional groups. | Inconsistent reactivity of the two amino groups of lysine and two carboxyl groups of glutamic acid can lead to incomplete protection and a mixture of products. google.com |
| Intramolecular Cyclization | The tendency of the peptide chain to react with itself to form cyclic by-products. | The deprotected γ-carboxyl group of glutamic acid can react with the α-amino group to form a cyclic structure. google.com |
| By-product Formation | Formation of undesired peptides due to incorrect coupling of functional groups. | Non-targeted amino and carboxyl groups can react, leading to incorrect peptide linkages and purification difficulties. google.comgoogle.com |
| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acids during the reaction. | A general risk in peptide synthesis that can affect the biological activity of the final dipeptide. openaccessjournals.com |
| Purification Difficulties | The challenge of separating the desired dipeptide from unreacted starting materials and by-products. | The structural similarity of by-products to this compound makes purification particularly challenging and can lead to low yields. google.comgoogle.com |
Advanced Synthetic Methodologies for this compound Production
To address the challenges inherent in the synthesis of this compound, advanced methodologies have been developed. These methods often rely on specific protecting group strategies and carefully controlled reaction conditions to minimize side reactions and improve yield and purity.
One notable method involves the use of phthalyl protecting groups for the amino groups of lysine. google.com This strategy proceeds through a series of steps designed to selectively form the desired peptide bond while preventing unwanted side reactions.
The key steps in this synthetic route are:
Protection of Lysine: Both amino groups of lysine are protected using phthalic anhydride (B1165640) to form a double phthalyl-protected lysine. google.com
Activation of Protected Lysine: The protected lysine is then reacted with a chloride reagent to form the corresponding acid chloride. google.com
Protection of Glutamic Acid: The glutamic acid is protected as a silane (B1218182) ester using a reagent like hexamethyldisilazane (B44280) (HMDS). google.com
Coupling Reaction: The protected glutamic acid is then reacted with the acid chloride of the protected lysine to form the fully protected dipeptide. google.com
Deprotection: The final step involves the removal of the phthalyl protecting groups under specific acidic conditions to yield this compound. This acidic deprotection is crucial as it prevents the cyclization side reaction that is common under basic conditions. google.com
A significant advantage of this method is that the phthalylhydrazine by-product has very low solubility at the pH used for deprotection, allowing for easy separation by crystallization and filtration. google.com This simplified purification process can lead to a high-purity product. google.com
Another advanced approach in peptide synthesis that can be applied to this compound is chemoenzymatic polymerization. In one study, a dipeptide monomer of lysine and glutamic acid, with appropriate protecting groups, was polymerized using the protease trypsin. acs.org This method leverages the stereo- and regioselectivity of the enzyme to create alternating polypeptides of lysine and glutamic acid. acs.org While the goal of this particular study was to create a polypeptide, the underlying enzymatic coupling of the Lys-Glu dipeptide monomer demonstrates a powerful and selective method for forming the desired peptide bond. acs.org
Enzymatic Catalysis in Peptide Synthesis
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical peptide synthesis. Enzymes such as proteases, peptidases, and transaminases can be used to form peptide bonds under mild conditions, often with high stereospecificity, thus avoiding racemization. asm.orgnih.gov
Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize peptides under kinetically or thermodynamically controlled conditions. google.comfrontiersin.org In kinetically controlled synthesis, an activated ester of one amino acid is used as a substrate, and the enzyme catalyzes the transfer of the acyl group to the amino group of a second amino acid. google.com This approach is generally faster and can achieve high yields. google.com For the synthesis of this compound, a protease with specificity for either lysine or glutamic acid could potentially be employed. For example, trypsin has been used to catalyze the polymerization of a Lys-Glu dipeptide ester monomer, demonstrating its ability to recognize and act upon these amino acids. acs.org Other proteases like papain and chymotrypsin (B1334515) have also been used for the synthesis of various dipeptides. nih.gov
Transaminases represent another class of enzymes with potential for dipeptide synthesis, although their primary application is in the synthesis of chiral amines and amino acids from keto acids. nih.govrsc.org Their high stereoselectivity makes them attractive for producing enantiomerically pure products. nih.gov
The use of immobilized enzymes is a key strategy for making enzymatic peptide synthesis industrially viable. researchgate.net Immobilization can improve enzyme stability, allow for continuous processing, and simplify the separation of the enzyme from the product, thereby reducing costs. researchgate.netgouni.edu.ng For example, γ-glutamyl-transpeptidase has been immobilized for the synthesis of γ-glutamyl amino acids, showcasing the potential of immobilized enzymes in amino acid and peptide production. mdpi.com
| Enzyme Class | Potential Application in this compound Synthesis | Key Advantages |
| Proteases (e.g., Trypsin, Papain) | Catalysis of the peptide bond formation between lysine and glutamic acid, often using esterified starting materials. acs.orgnih.gov | High stereo- and regioselectivity, mild reaction conditions, environmentally benign. acs.orgasm.org |
| Peptidases | Synthesis of dipeptides from amino acid derivatives. nih.gov | Can be highly specific for the desired peptide bond formation. nih.gov |
| Transaminases | Asymmetric synthesis of the constituent amino acids (lysine and glutamic acid) in high optical purity, or potentially in cascade reactions for dipeptide synthesis. nih.govmdpi.com | Excellent enantioselectivity, use of low-cost substrates. nih.govrsc.org |
Catabolism and Degradation Pathways of Lysylglutamic Acid
Enzymatic Hydrolysis of Lysylglutamic Acid
The initial step in the catabolism of this compound is its breakdown into free L-lysine and L-glutamic acid. This process is a form of proteolysis known as enzymatic hydrolysis. hmdb.cailsagroup.com Dipeptides are organic compounds that contain two alpha-amino acids joined by a peptide bond, and their breakdown is essential for recycling amino acids. hmdb.ca
Enzymatic hydrolysis is a highly specific process that utilizes enzymes, such as peptidases, to cleave the peptide bonds. ilsagroup.comilsagroup.com This biological method occurs under mild conditions, typically at low temperatures and near-neutral pH, which preserves the natural levorotatory (L-form) of the amino acids. ilsagroup.comaminoa.co.uk The L-isomers are the biologically active forms that can be readily utilized by cellular metabolic pathways. ilsagroup.comaminoa.co.uk This targeted enzymatic action ensures the efficient release of L-lysine and L-glutamic acid, making them available for their subsequent degradation pathways. aminoa.co.uk
Table 1: Comparison of Hydrolysis Methods
| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis |
|---|---|---|
| Process Type | "Gentle process" using specific enzymes. ilsagroup.com | Aggressive process using chemicals like acids or bases. ilsagroup.com |
| Temperature | Low (e.g., 40-50 °C). ilsagroup.com | High (>100 °C). ilsagroup.com |
| pH | Near neutral. ilsagroup.com | Acidic or basic. ilsagroup.com |
| Amino Acid Form | Preserves the biologically active L-amino acid form. ilsagroup.comaminoa.co.uk | Can lead to racemization (creation of D-amino acids). ilsagroup.com |
| Specificity | Highly specific, cleaving at precise peptide bonds. ilsagroup.com | Non-specific, leading to a wider range of breakdown products. ilsagroup.com |
Catabolism of L-Lysine
Once liberated, L-lysine, an essential amino acid, is catabolized primarily in the liver mitochondria. smpdb.ca Its degradation proceeds mainly through the saccharopine pathway, with the pipecolic acid pathway serving as a minor route in most tissues but as the major route in the brain. nih.govfamiliasga.comnih.gov
Saccharopine Degradation Pathway
The saccharopine pathway is considered the principal route for L-lysine degradation in mammals and is entirely mitochondrial. familiasga.com This pathway consists of a series of enzymatic reactions that convert lysine (B10760008) into intermediates that can enter central metabolism. smpdb.ca
The initial two steps are catalyzed by a single bifunctional enzyme called α-aminoadipic semialdehyde synthase (AASS). familiasga.com
Formation of Saccharopine : The lysine-ketoglutarate reductase (LKR) domain of AASS condenses L-lysine with α-ketoglutarate to form saccharopine. familiasga.com
Formation of α-Aminoadipate Semialdehyde (AASA) : The saccharopine dehydrogenase (SDH) domain of AASS then hydrolyzes saccharopine, yielding L-glutamate and AASA. familiasga.comfrontiersin.org
From AASA, the pathway continues until the final product, acetyl-CoA, is formed, which can then enter the citric acid cycle. smpdb.ca
Table 2: Key Enzymatic Steps of the Saccharopine Pathway
| Step | Substrate(s) | Enzyme | Product(s) | Subcellular Location |
|---|---|---|---|---|
| 1 | L-Lysine + α-Ketoglutarate | α-Aminoadipic semialdehyde synthase (LKR domain) | Saccharopine | Mitochondria familiasga.com |
| 2 | Saccharopine | α-Aminoadipic semialdehyde synthase (SDH domain) | L-Glutamate + α-Aminoadipate semialdehyde (AASA) | Mitochondria familiasga.com |
| 3 | α-Aminoadipate semialdehyde | α-Aminoadipic semialdehyde dehydrogenase | α-Aminoadipic acid | Mitochondria smpdb.ca |
| 4 | α-Aminoadipic acid | Kynurenine/alpha-aminoadipate aminotransferase | Oxoadipic acid | Mitochondria smpdb.ca |
| 5 | Oxoadipic acid | Oxoadipate decarboxylase | Glutaryl-CoA | Mitochondria smpdb.ca |
| 6 | Glutaryl-CoA | Glutaryl-CoA dehydrogenase | Crotonoyl-CoA | Mitochondria researchgate.net |
| 7 | Crotonoyl-CoA to 3-Hydroxybutyryl-CoA | Enoyl-CoA hydratase | 3-Hydroxybutyryl-CoA | Mitochondria smpdb.ca |
| 8 | 3-Hydroxybutyryl-CoA to Acetoacetyl-CoA | 3-Hydroxybutyryl-CoA dehydrogenase | Acetoacetyl-CoA | Mitochondria smpdb.ca |
| 9 | Acetoacetyl-CoA | Acetyl-CoA acetyltransferase | Acetyl-CoA | Mitochondria smpdb.ca |
Pipecolic Acid Degradation Pathway Considerations
The pipecolic acid pathway represents an alternative route for lysine catabolism. familiasga.com While it is a minor pathway in most mammalian tissues, it is the predominant one in the adult brain. nih.gov This pathway is less completely understood and involves enzymes located in multiple cellular compartments, including the mitochondria, cytosol, and peroxisomes. familiasga.com
The pathway is initiated by the removal of the α-amino group of lysine, leading to the formation of 2-oxo-6-aminocaproic acid. researchgate.net This intermediate spontaneously cyclizes into Δ1-piperideine-2-carboxylate (P2C), which is then reduced to pipecolic acid. researchgate.net The pipecolic acid and saccharopine pathways eventually converge at the intermediate α-aminoadipate semialdehyde (AASA). familiasga.comresearchgate.net In plants, a similar pathway leads to the production of pipecolic acid, which is then converted to N-hydroxypipecolic acid (NHP), a key molecule in the plant immune response. nih.govfrontiersin.org
Metabolic Fates of Lysine Degradation Products (e.g., Glucogenic vs. Ketogenic)
Amino acids are classified as either glucogenic, ketogenic, or both, based on the metabolic fate of their carbon skeletons. libretexts.org Glucogenic amino acids are degraded to pyruvate (B1213749) or intermediates of the citric acid cycle, which can be used for glucose synthesis (gluconeogenesis). libretexts.org Ketogenic amino acids are degraded to acetyl-CoA or acetoacetyl-CoA, which are precursors for ketone bodies. libretexts.org
The primary degradation pathway for lysine, the saccharopine pathway, ultimately yields acetyl-CoA. smpdb.ca Because the carbons of acetyl-CoA are lost as CO2 in the citric acid cycle, there can be no net synthesis of glucose from it. libretexts.org Therefore, L-lysine is classified as a purely ketogenic amino acid. libretexts.org
Catabolism of L-Glutamic Acid
The catabolism of L-glutamic acid is a more direct process that integrates it into the central hub of cellular metabolism. wikipedia.org
Integration with Central Carbon Metabolism
Glutamic acid plays a pivotal role in cellular metabolism by linking amino acid metabolism with the citric acid (TCA) cycle. wikipedia.org Its carbon skeleton can enter the TCA cycle after the removal of its amino group through one of two main processes:
Transamination : The amino group of glutamate (B1630785) is transferred to an α-keto acid, a reaction catalyzed by a transaminase. A very common reaction is the conversion of glutamate to α-ketoglutarate. wikipedia.org
Oxidative Deamination : Catalyzed by the enzyme glutamate dehydrogenase, this reaction removes the amino group from glutamate to form α-ketoglutarate and ammonia (B1221849). wikipedia.org
α-ketoglutarate is a key intermediate of the TCA cycle. libretexts.org By being converted into this intermediate, the carbon skeleton of glutamic acid can be used for energy production or as a precursor for the synthesis of other molecules. mdpi.com Because its degradation product is a TCA cycle intermediate, glutamic acid is classified as a glucogenic amino acid. libretexts.org
Table 3: Metabolic Fates of Constituent Amino Acids
| Amino Acid | Primary Degradation Product | Metabolic Classification | Rationale |
|---|---|---|---|
| L-Lysine | Acetyl-CoA / Acetoacetyl-CoA smpdb.ca | Ketogenic libretexts.org | Carbon skeleton is converted to ketone body precursors, not net glucose precursors. libretexts.org |
| L-Glutamic Acid | α-Ketoglutarate wikipedia.org | Glucogenic libretexts.org | Carbon skeleton enters the TCA cycle and can be used for gluconeogenesis. libretexts.orgmdpi.com |
Role in Ammonia Disposal and Nitrogen Balance
The initial step in the catabolism of this compound is the enzymatic cleavage of its peptide bond. This hydrolysis reaction releases free lysine and glutamic acid, which then enter their respective metabolic pathways.
The nitrogen balance of the body is the difference between nitrogen intake (primarily from protein) and nitrogen excretion. nih.govpracticalgastro.com The catabolism of amino acids is a major contributor to nitrogen excretion. When amino acids are broken down, the nitrogen-containing amino group is removed, and the resulting carbon skeleton is used for energy or other metabolic purposes. libretexts.orgmedchemexpress.com The excess nitrogen, primarily in the form of toxic ammonia, must be safely eliminated from the body, a process in which the liver's urea (B33335) cycle is paramount. libretexts.orgwikipedia.org
The degradation pathways of lysine and glutamic acid from this compound contribute differently to the pool of metabolic nitrogen and its subsequent disposal.
Catabolism of the Lysine Moiety
Lysine is an essential amino acid, meaning the body cannot synthesize it, and it must be obtained from the diet. Its catabolic pathway is primarily ketogenic, meaning its carbon skeleton is ultimately converted into acetyl-CoA, a precursor for ketone bodies. mdpi.comyoutube.com
The removal of lysine's amino groups contributes to the body's nitrogen pool. The specific enzymatic reactions involved in the degradation of lysine eventually lead to the release of its nitrogen atoms as ammonium (B1175870) ions (NH₄⁺). These ammonium ions can then be transported to the liver for detoxification via the urea cycle. The table below outlines the key stages in lysine catabolism relevant to nitrogen disposal.
Table 1: Key Stages in Lysine Catabolism for Nitrogen Disposal
| Stage | Key Enzyme(s) | Description | Relevance to Nitrogen Balance |
| Initial Transamination/Deamination | Lysine-α-ketoglutarate reductase/Saccharopine dehydrogenase | The ε-amino group of lysine reacts with α-ketoglutarate to form saccharopine. Saccharopine is then cleaved to yield glutamate and α-aminoadipate-semialdehyde. This process transfers one of the nitrogen atoms. | The transfer of the ε-amino group to α-ketoglutarate forms glutamate, a central molecule in nitrogen transport and disposal. |
| Further Degradation | Aminoadipate aminotransferase | The α-amino group of α-aminoadipate is transferred to α-ketoglutarate, forming α-ketoadipate and glutamate. | This transamination reaction generates another molecule of glutamate, further contributing to the pool of nitrogen carriers. |
| Final Nitrogen Release | Various | Subsequent steps in the degradation of the carbon skeleton can lead to the release of the second nitrogen atom, which enters the general nitrogen pool. | Contributes to the overall load of nitrogen that must be excreted to maintain nitrogen balance. |
Catabolism of the Glutamic Acid Moiety
Glutamic acid, a non-essential amino acid, plays a central and critical role in nitrogen metabolism. nih.gov It acts as a collector of amino groups from the catabolism of other amino acids through transamination reactions. libretexts.org
The glutamic acid released from the hydrolysis of this compound can undergo two primary fates that are crucial for ammonia disposal:
Transamination: Glutamate can donate its amino group to various α-keto acids to synthesize other non-essential amino acids. This process is reversible and central to inter-organ nitrogen transport.
Oxidative Deamination: In the liver and kidneys, glutamate undergoes oxidative deamination catalyzed by glutamate dehydrogenase. ispub.com This reaction removes the amino group as a free ammonium ion (NH₄⁺) and regenerates α-ketoglutarate. ispub.com This is a key reaction that directly provides the ammonia destined for excretion as urea. libretexts.org
The direct production of ammonia from glutamate in the liver is a primary source of nitrogen for the urea cycle, the body's main pathway for detoxifying ammonia and excreting excess nitrogen. wikipedia.org
Table 2: Role of Glutamic Acid in Ammonia Disposal
| Metabolic Process | Key Enzyme | Location | Significance in Ammonia Disposal and Nitrogen Balance |
| Transamination | Aminotransferases (e.g., ALT, AST) | Cytosol and Mitochondria of various tissues | Collects amino groups from other amino acids, funneling nitrogen towards glutamate. This is a key step in transporting nitrogen safely to the liver. |
| Oxidative Deamination | Glutamate Dehydrogenase | Mitochondria (primarily liver and kidney) | Directly releases free ammonia (NH₄⁺) from glutamate. This ammonia is a primary substrate for the urea cycle, facilitating the excretion of excess nitrogen as urea. ispub.com |
| Urea Cycle | Carbamoyl Phosphate (B84403) Synthetase I, Ornithine Transcarbamoylase, etc. | Liver Mitochondria and Cytosol | Incorporates the ammonia released from glutamate into urea, a non-toxic compound that is excreted in the urine, thus maintaining nitrogen balance. wikipedia.org |
Molecular Interactions and Binding Dynamics of Lysylglutamic Acid
Interaction with Nucleic Acids
The dipeptide Lysylglutamic acid (Lys-Glu) has been a subject of investigation regarding its potential to interact with biological macromolecules, including nucleic acids. The unique structure of Lys-Glu, featuring a positively charged lysine (B10760008) residue and a negatively charged glutamic acid residue at physiological pH, allows for complex electrostatic interactions.
Molecular docking simulations have been employed to elucidate the nature of the interaction between this compound and DNA. These computational studies have shown that Lys-Glu can bind to different DNA sequences. nih.gov The primary mode of interaction is observed along the minor groove of the DNA double helix. nih.gov
The energy of this interaction is a critical factor, and studies have calculated the binding energy to determine the stability of the Lys-Glu-DNA complex. nih.gov Research indicates that the binding energy of the dipeptide to DNA is significantly higher than that of its individual constituent amino acids, lysine and glutamic acid, when modeled separately. nih.gov This suggests that the peptide bond formation enhances the binding affinity, creating a more stable interaction with the DNA molecule. nih.gov
Below is a data table summarizing the comparative binding characteristics as suggested by molecular docking studies.
| Interacting Molecule | Binding Location | Binding Energy Comparison |
| This compound | DNA minor groove | Higher than individual amino acids |
| Lysine (individual) | DNA minor groove | Lower than Lys-Glu dipeptide |
| Glutamic acid (individual) | DNA minor groove | Lower than Lys-Glu dipeptide |
This table is based on findings that the energy of interaction with the peptide is higher than with individual amino acids. nih.gov
The binding of this compound to DNA is not merely a structural interaction but has been shown to have downstream effects on cellular processes. nih.gov For instance, the interaction between Lys-Glu and DNA has been linked to the stimulation of cell proliferation in organotypic cultures of splenic cells. nih.gov In contrast, a simple mixture of the individual amino acids lysine and glutamic acid was found to inhibit the growth of these cultures, highlighting the unique biological activity of the dipeptide form. nih.gov
The enhanced interaction energy conferred by the peptide bond is thought to potentiate the biological effect of Lys-Glu on cell proliferation. nih.gov While the precise mechanisms are still under investigation, this suggests that the binding of Lys-Glu could influence processes such as DNA replication or gene expression, which are fundamental to cell proliferation. nih.govcreative-proteomics.commdpi.comnih.gov The accumulation of DNA damage can impact cell cycle control and DNA repair processes, and while not directly studied for Lys-Glu, interactions that affect DNA integrity can lead to apoptosis or senescence. mdpi.comnih.gov
Direct Binding to DNA Sequences: Molecular Docking Analysis
Interactions with Proteins and Macromolecular Assemblies
The zwitterionic nature of this compound, possessing both a positive and a negative charge, makes it a candidate for influencing the behavior of proteins through various non-covalent interactions.
Protein aggregation is a significant issue in both biological systems and the production of protein-based therapeutics. researchgate.net Research has shown that certain small molecules and amino acids can act as "chemical chaperones" to suppress this aggregation. researchgate.netresearchgate.net The addition of charged amino acids, such as L-arginine and L-glutamic acid, to protein solutions has been demonstrated to significantly reduce aggregation and increase the maximum concentration of soluble protein. researchgate.netresearchgate.netnih.gov This effect is attributed to the disruption of protein-protein interactions that lead to the formation of insoluble aggregates. researchgate.net
Specifically, in the context of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease, aggregation is partly driven by electrostatic attraction between charged residues like Lysine and Glutamic acid within the peptide sequence. researchgate.netaip.org The presence of external molecules that can interfere with these interactions can modulate the aggregation process. While direct studies on Lys-Glu dipeptide's effect on Aβ aggregation are specific, the principle suggests that charged peptides could influence the electrostatic environment, potentially inhibiting the formation of larger aggregates.
| Additive(s) | Effect on Protein | Mechanism |
| L-Arginine and L-Glutamic acid | Increased solubility, Reduced aggregation | Disrupts protein-protein interactions researchgate.netnih.gov |
| This compound | Potential to modulate aggregation | May interfere with electrostatic interactions driving aggregation |
Electrostatic interactions, such as salt bridges, are crucial for maintaining the structural integrity and stability of proteins. aip.orgplos.org A salt bridge is an interaction between oppositely charged residues, typically an acidic group (like glutamic acid) and a basic group (like lysine). aip.org The Lys-Glu pair is a prototypical example of residues capable of forming such stabilizing interactions within a protein's structure. aip.orgnih.gov
The stability of a Lys-Glu salt bridge has been investigated using molecular dynamics simulations. aip.org These studies show that in a non-aqueous environment, the neutral state is preferred. However, the presence of even a single water molecule can facilitate a proton transfer from the glutamic acid to the lysine, resulting in a zwitterionic state and the formation of a salt bridge. aip.org As the degree of hydration increases, the salt bridge may be weakened as water molecules solvate the individual ions. aip.org
The contribution of Lys-Glu pairs to the thermostability of proteins is also significant. core.ac.uk An increased frequency of Lys and Glu residues is observed in proteins from hyperthermophilic organisms compared to their mesophilic counterparts, suggesting their role in maintaining protein structure at high temperatures. core.ac.uk
| Interaction Type | Residues Involved | Role in Stability | Conditions |
| Salt Bridge | Lysine, Glutamic Acid | Stabilizes protein structure | Dependent on hydration level aip.org |
| Electrostatic Interactions | Lysine, Glutamic Acid | Contribute to thermostability core.ac.uk | Higher frequency in thermophilic proteins core.ac.uk |
The binding of small molecules can induce conformational changes in proteins, altering their structure and, consequently, their function. The primary structure, or the sequence of amino acids, dictates the final folded shape of a protein. abcam.commedistudents.com Even minor changes, like the substitution of a single amino acid, can significantly alter protein structure and function, as seen in sickle cell anemia where glutamic acid is replaced by valine. abcam.comkhanacademy.org
Role in Protein Stability through Electrostatic Interactions
Mechanisms of Molecular Recognition and Specificity
The specificity of this compound's interactions is rooted in the principles of molecular recognition, which involve a combination of electrostatic interactions, hydrogen bonding, and shape complementarity. The distinct positive and negative charges on the lysine and glutamic acid residues, respectively, allow for strong electrostatic interactions with complementary charged groups on target biomolecules. nottingham.ac.uknih.gov This charge distribution is a key determinant of its binding specificity.
Research on amino acid binding proteins (AABPs) highlights the sophisticated mechanisms underlying molecular recognition. mdpi.com For instance, studies on lysine- and glutamine-binding proteins demonstrate that these proteins undergo significant conformational changes upon substrate binding to create a snug fit, thereby ensuring high specificity. mdpi.com The binding pockets of these proteins are lined with amino acid residues that form specific hydrogen bonds and electrostatic interactions with the substrate. In the context of this compound, a binding partner would likely possess a pocket with positively charged or hydrogen bond donor groups to interact with the glutamate (B1630785) residue and negatively charged or hydrogen bond acceptor groups to recognize the lysine residue.
Furthermore, the methylation of lysine and arginine residues, a common post-translational modification, is recognized by specific "reader" proteins through a combination of cation-π interactions and hydrogen bonds. nih.gov This illustrates how subtle chemical modifications can dramatically alter molecular recognition, a principle that also applies to the interactions of dipeptides like this compound. The precise arrangement of functional groups on both the dipeptide and its binding partner dictates the strength and specificity of the interaction.
Studies on the enantioselective recognition of lysine have shown that chiral probes can differentiate between L- and D-lysine, highlighting the importance of stereochemistry in molecular recognition. mdpi.com This principle extends to dipeptides, where the specific three-dimensional arrangement of atoms in this compound is critical for its specific binding to target molecules.
| Feature | Description | Reference |
| Electrostatic Interactions | The positively charged lysine and negatively charged glutamic acid residues allow for strong ionic bonds with complementary sites on a binding partner. | nottingham.ac.uknih.gov |
| Hydrogen Bonding | The amino and carboxyl groups of the peptide backbone, as well as the side chain functional groups, can participate in hydrogen bonding networks. | nih.gov |
| Shape Complementarity | The three-dimensional structure of this compound must fit into the binding site of its molecular partner, akin to a lock and key. | mdpi.com |
| Stereospecificity | The specific chiral configuration of the amino acid residues is crucial for precise molecular recognition. | mdpi.com |
Computational Approaches to this compound Molecular Interactions
Computational methods have become indispensable for studying the molecular interactions of peptides like this compound at an atomic level. frontiersin.org These approaches provide insights that can be challenging to obtain through experimental methods alone.
In silico modeling allows for the detailed examination of how this compound interacts with its biological targets. frontiersin.org Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the structure of peptide-biomolecule complexes.
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor. It is often used to screen potential binding partners and to get an initial model of the complex.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and its binding partner over time. mdpi.com These simulations can reveal the flexibility of the peptide and the protein, the stability of the complex, and the specific interactions that maintain the bound state. For example, MD simulations have been used to study the binding of peptides to various protein targets, elucidating the key residues and forces involved in the interaction. mdpi.com
Several web-based tools and software packages are available for modeling peptide-protein interactions. univ-paris-diderot.fr For instance, the PEP-FOLD server can predict the three-dimensional structure of peptides and model their interaction with proteins. univ-paris-diderot.fr These tools often employ coarse-grained models to efficiently sample the conformational space of the peptide, followed by more detailed refinement. univ-paris-diderot.fr
The process of in silico modeling of a this compound-biomolecule complex would typically involve:
Obtaining the 3D structures of this compound and the target biomolecule.
Using molecular docking to generate plausible binding poses.
Running MD simulations to refine the docked complex and analyze its stability and dynamics.
Analyzing the trajectory to identify key interactions, such as hydrogen bonds and electrostatic interactions.
| Computational Tool | Application in Studying this compound Interactions | Reference |
| Molecular Docking | Predicts the binding orientation of this compound to a target protein. | frontiersin.org |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the this compound-protein complex over time to assess stability and key interactions. | mdpi.com |
| PEP-FOLD | Predicts the 3D structure of this compound and models its binding to a protein receptor. | univ-paris-diderot.fr |
Computational methods are also employed to predict the binding affinity (the strength of the interaction) and specificity of this compound for its molecular partners. nih.govnih.gov These predictions are crucial for understanding the biological function of the dipeptide and for designing new molecules with desired binding properties.
Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of a complex from MD simulations. These calculations can help in ranking different binding poses or comparing the affinities of different peptides for the same target.
Machine Learning: More recently, machine learning and deep learning models have been developed to predict protein-protein binding affinity. frontiersin.org These models are trained on large datasets of known protein complexes and their binding affinities and can learn complex relationships between the structure and the binding energy. neurips.ccmdpi.com Such approaches could potentially be adapted to predict the binding affinity of dipeptides like this compound.
Computational Alanine (B10760859) Scanning: This technique computationally mimics the experimental process of alanine scanning mutagenesis. By systematically replacing residues in the binding interface with alanine and calculating the change in binding free energy, it is possible to identify "hotspot" residues that contribute most to the binding affinity. This can provide insights into the specificity of the interaction.
The prediction of interaction affinity and specificity is an active area of research, and the accuracy of these computational methods is continually improving. plos.org For this compound, these predictive tools can guide experimental studies by identifying potential binding partners and suggesting modifications to the dipeptide that could enhance its binding properties.
Biological and Cellular Functions of Lysylglutamic Acid
Regulation of Cell Proliferation and Growth
Lysylglutamic acid demonstrates significant effects on the proliferation and growth of various cell types through several distinct mechanisms.
Research has established that this compound (also referred to as vilon) stimulates the proliferation of splenic cells in organotypic culture. nih.govnih.gov A comparative analysis revealed that while the Lys-Glu peptide actively promotes this proliferation, a simple mixture of its constituent amino acids, glutamic acid and lysine (B10760008), actually inhibits the growth of the culture. nih.gov This finding highlights the critical role of the peptide bond in the biological activity of the dipeptide. nih.gov Studies on spleen organotypic tissue cultures from rats of varying ages (3 days, 3 weeks, and 2 years) have consistently shown that this compound stimulates cell proliferation across different age groups. nih.gov
Molecular docking studies suggest a potential mechanism for this stimulatory effect. This compound, along with its individual amino acid components, can interact with the minor groove of DNA molecules. nih.gov However, the energy of interaction between the Lys-Glu peptide and DNA is higher than that of the individual amino acids. nih.gov This enhanced interaction, facilitated by the peptide bond, is believed to potentiate the biological effect on cell proliferation observed in splenic cell cultures. nih.gov
| Compound | Observed Effect | Reference |
|---|---|---|
| This compound (Lys-Glu) | Stimulation of proliferation | nih.gov |
| Mixture of Glutamic Acid and Lysine | Inhibition of growth | nih.gov |
This compound acts as a potent antagonist of growth factor-β1. biosynth.com By blocking the activity of this growth factor, it can interfere with processes vital for the growth of certain cells, such as gland cells. biosynth.com
In addition to its effects on growth factor-β1, this compound has been shown to inhibit Epidermal Growth Factor (EGF). biosynth.com EGF is a key regulator of cell growth, proliferation, and differentiation, and its inhibition represents a significant mechanism of action for the dipeptide. plos.orgmdpi.com
This compound has been observed to activate tissue culture cells. biosynth.com This general activation can contribute to various cellular responses and is a notable aspect of its biological profile. nih.gov
| Activity | Target/System | Reference |
|---|---|---|
| Stimulation of Proliferation | Splenic cells in organotypic culture | nih.govnih.gov |
| Antagonism | Growth Factor-β1 | biosynth.com |
| Inhibition | Epidermal Growth Factor | biosynth.com |
| Activation | Tissue culture cells | biosynth.com |
Inhibition of Epidermal Growth Factor
Involvement in Cellular Signaling Pathways
The biological effects of this compound are closely linked to its ability to influence cellular signaling. cymitquimica.com Dipeptides, in general, are known to have physiological or cell-signaling effects, and Lys-Glu is an example of such a molecule. hmdb.ca
This compound plays a role in various biological processes, which includes cellular signaling. cymitquimica.com Its chemical structure, featuring both acidic and basic functional groups from glutamic acid and lysine respectively, influences its interactions with other biomolecules, which is fundamental to its signaling role. cymitquimica.com As previously noted, molecular docking studies indicate that this compound interacts with DNA, and the energy of this interaction is greater than that of its constituent amino acids alone. nih.gov This stronger binding potential, enabled by the peptide bond, may underpin its capacity to modulate cellular functions like proliferation through signaling pathways that originate from such molecular interactions. nih.gov
Relationship to Amino Acid Signaling (e.g., Lysine Aminoacylation)
This compound, a dipeptide composed of lysine and glutamic acid, is connected to the intricate network of amino acid signaling. cymitquimica.commedchemexpress.com While many dipeptides are short-lived intermediates in protein degradation, some possess distinct physiological or cell-signaling capabilities. biodeep.cnhmdb.ca The individual amino acid components of this compound, L-lysine and L-glutamic acid, are key players in cellular signaling. consensus.appwikipedia.org Glutamate (B1630785) is the most abundant excitatory neurotransmitter in the vertebrate nervous system and a precursor for the inhibitory neurotransmitter GABA. wikipedia.orgbiorxiv.org Lysine itself plays a role in regulating biomolecular condensation and is crucial for various cellular biochemical reactions. consensus.app
The process of lysine aminoacylation is fundamental to protein synthesis and represents a key signaling hub. yeastgenome.org This two-step reaction, catalyzed by the enzyme lysyl-tRNA synthetase (LysRS), involves the activation of lysine by ATP to form lysyl-AMP, which is then transferred to its corresponding tRNA. yeastgenome.orguniprot.org This process ensures the accurate incorporation of lysine into newly synthesized proteins. nih.gov There are two distinct classes of LysRS (LysRS1 and LysRS2), which differ in their recognition of noncognate amino acids, a factor that contributes to the quality control of protein synthesis. nih.gov Lysine aminoacylation is not only a core step in translation but is also linked to other post-translational modifications. For instance, ε-N-aminoacylated lysine residues on proteins can be further modified by ubiquitination, a process that can mediate rapid protein degradation. researchgate.net This highlights a crosstalk between aminoacylation and other signaling pathways that regulate protein stability and function.
Role in Protein Synthesis and Metabolic Homeostasis
This compound is implicated in the foundational processes of protein synthesis and the maintenance of metabolic balance. cymitquimica.com As a dipeptide, it is directly linked to protein metabolism and can influence cellular synthetic processes. cymitquimica.comcorepeptides.com Research suggests that the peptide, also known as Vilon, may support protein synthesis by influencing gene expression. corepeptides.com In vitro studies have indicated that this compound might induce the "unrolling" or deheterochromatinization of chromatin. corepeptides.com This process can reactivate ribosomal genes by decondensing nucleolus organizer regions (NORs), which are critical for producing ribosomal RNA, a key component of the protein synthesis machinery. corepeptides.com By reactivating these genes, the dipeptide may enhance the synthetic capacity of the cell. corepeptides.com Furthermore, this decondensation can release previously suppressed genes, making them available for transcription and potentially altering various cellular functions. corepeptides.com The peptide bond itself appears to be crucial for this biological activity, as molecular docking studies have shown that Lys-Glu interacts with DNA with a higher energy of interaction than its individual amino acid components, potentially potentiating its effects on cell proliferation. nih.gov
The constituent amino acids of the dipeptide are central to metabolic homeostasis. Lysine is an indispensable amino acid that must be obtained through diet to maintain protein synthesis. nih.gov It is involved in fatty acid metabolism and calcium homeostasis. wikipedia.org The catabolism of lysine, primarily occurring in the liver, ultimately yields acetyl-CoA, a central molecule in energy metabolism. nih.gov Recent studies have also highlighted lysine's role in influencing glucose homeostasis through its catabolism. biorxiv.org
Glutamic acid is a non-essential amino acid that plays a critical role in nitrogen metabolism, helping to dispose of excess nitrogen as urea (B33335). wikipedia.org It is also central to amino acid degradation through transamination reactions. wikipedia.org Imbalances in glutamic acid and its precursor, glutamine, have been observed in pathological states, suggesting their importance in maintaining redox homeostasis. plos.org For example, studies have linked altered glutamine/glutamate metabolism to disease severity in conditions involving hypoxia, where these amino acids influence the synthesis of the major antioxidant glutathione (B108866) (GSH). plos.org
Observed Biological Effects in Vitro and In Vivo Research Models
The biological effects of this compound have been investigated in various research models, revealing its potential to modulate cellular activity.
In Vitro Findings
In vitro research has provided insights into the dipeptide's effects at the cellular level. In one study, this compound (Vilon) was shown to potentially induce the decondensation of heterochromatin in cultured lymphocytes. corepeptides.com This action is believed to reactivate ribosomal genes essential for protein synthesis. corepeptides.com Another significant finding comes from comparative analysis in organotypic cultures of splenic cells. In these experiments, the Lys-Glu peptide stimulated cell proliferation, whereas a mixture of its constituent amino acids, lysine and glutamic acid, actually inhibited the growth of the culture. nih.gov This underscores the unique biological activity of the dipeptide form, which is not replicated by its individual components.
| In Vitro Model | Compound | Observed Effect | Reference |
| Cultured Lymphocytes | This compound (Vilon) | Induces deheterochromatinization, potentially reactivating ribosomal genes. | corepeptides.com |
| Organotypic Splenic Cell Culture | This compound | Stimulated cell proliferation. | nih.gov |
| Organotypic Splenic Cell Culture | Mixture of L-lysine and L-glutamic acid | Inhibited culture growth. | nih.gov |
In Vivo Findings
Advanced Analytical and Research Methodologies for Lysylglutamic Acid Studies
High-Performance Liquid Chromatography (HPLC) for Lysylglutamic Acid Analysis
HPLC is a fundamental technique for the analysis of amino acids and peptides. For a dipeptide like this compound, which consists of lysine (B10760008) and glutamic acid, HPLC methods are adapted from established protocols for its constituent amino acids. The primary challenge in the analysis of many amino acids and small peptides is their lack of a strong chromophore, making direct UV detection difficult. shimadzu.com Consequently, derivatization is a common strategy to enhance detection sensitivity and selectivity. jasco-global.comactascientific.com
Separation and Quantification Techniques
The separation and quantification of amino acids and peptides by HPLC are typically achieved using reversed-phase (RP-HPLC) or ion-exchange chromatography (IEX). nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique for amino acid and peptide analysis. shimadzu.com Separation is based on the hydrophobicity of the analytes. A non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to separate compounds with varying polarities. mdpi.comnih.gov For instance, a method for analyzing lysine and other amino acids utilized a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and a mixture of water, acetonitrile, and methanol. researchgate.net
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. nih.gov It is particularly useful for separating peptides, as their charge is dependent on the pH of the mobile phase and their amino acid composition. nih.gov At a low pH, the carboxyl groups of glutamic acid are protonated (uncharged), emphasizing the positive charge of the lysine residue in this compound, making cation-exchange chromatography a suitable approach. nih.gov
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds that are not well-retained on reversed-phase columns. jocpr.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile. jocpr.com This method has been successfully applied to the analysis of underivatized amino acids. jocpr.com
Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentrations of a standard. mdpi.com An internal standard is often used to improve the accuracy and precision of the quantification. mdpi.com
Derivatization Strategies (Pre- and Post-Column)
To overcome the poor UV absorbance of amino acids and peptides, derivatization is employed to attach a fluorescent or UV-absorbing tag to the molecule. jasco-global.com This can be done either before (pre-column) or after (post-column) the chromatographic separation. actascientific.com
Pre-column Derivatization: In this approach, the analyte is derivatized before injection into the HPLC system. actascientific.com This method is widely used due to its high sensitivity and the versatility of available reagents. shimadzu.comjasco-global.com The derivatized products are then separated on a standard reversed-phase column. jasco-global.com Common pre-column derivatization reagents include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amino groups in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comnih.gov This is a popular method for automated online derivatization. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amino groups to form stable, fluorescent derivatives. shimadzu.comlcms.cz
Dansyl Chloride: A classic reagent that yields fluorescent derivatives, though the reaction can be slower and may produce multiple derivative products. mdpi.com
Post-column Derivatization: Here, the separation of the underivatized analytes occurs first, typically using ion-exchange chromatography. jasco-global.com The derivatization reagent is then mixed with the column effluent in a post-column reactor before the flow stream enters the detector. actascientific.com This technique avoids the formation of multiple derivative peaks for a single analyte. creative-proteomics.com The most common post-column reagent is Ninhydrin (B49086) , which reacts with amino acids to produce a colored compound detectable by UV-Vis spectrophotometry. jasco-global.com
| Strategy | Description | Common Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Pre-Column | Derivatization occurs before HPLC separation. actascientific.com | OPA, FMOC, Dansyl Chloride shimadzu.commdpi.comnih.gov | High sensitivity, simple system configuration, wide choice of reagents. jasco-global.com | May produce multiple derivative peaks, reagent peaks can interfere. actascientific.com |
| Post-Column | Derivatization occurs after HPLC separation. actascientific.com | Ninhydrin, OPA jasco-global.comactascientific.com | Good reproducibility, no interference from reagent peaks during separation. creative-proteomics.com | Requires more complex hardware (pump, reactor), potential for band broadening. creative-proteomics.com |
Method Validation and Performance Characteristics
Any analytical method developed for the quantification of this compound must be validated to ensure its reliability. Validation demonstrates that the method is suitable for its intended purpose. researchgate.net Key performance characteristics that are evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov
Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. researchgate.net
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Calibration curves are constructed by plotting the response versus the concentration, and the correlation coefficient (r²) is expected to be close to 1. researchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.net Recoveries are typically expected to be within 95-105%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). researchgate.netresearchgate.net
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range | Up to 225 µM | mdpi.com |
| Correlation Coefficient (r²) | > 0.999 | researchgate.net |
| Accuracy (Recovery) | 92% ± 2% | mdpi.comresearchgate.net |
| Precision (RSD) | < 4.57% | researchgate.net |
| LOD | < 1.24 µM | mdpi.comresearchgate.net |
| LOQ | < 4.14 µM | mdpi.comresearchgate.net |
Mass Spectrometry (MS) in this compound Research
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the identification, quantification, and structural elucidation of molecules. thermofisher.com When coupled with a separation technique like liquid chromatography (LC-MS), it provides exceptional sensitivity and specificity for analyzing complex biological samples. thermofisher.comanaquant.com
Identification and Characterization in Complex Biological Samples
LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for identifying and characterizing low-abundance peptides like this compound in complex biological fluids such as serum, plasma, or cell extracts. anaquant.comnih.gov
The process involves several steps:
Separation: The sample is first separated by HPLC.
Ionization: The molecules eluting from the column are ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for fragile biomolecules. nih.gov
Mass Analysis (MS1): The mass spectrometer scans and detects the m/z of the intact (precursor) ions. This compound would be identified by its unique m/z value.
Fragmentation (MS/MS): A specific precursor ion of interest is selected and fragmented in a collision cell. thermofisher.com
Fragment Analysis (MS2): The m/z ratios of the resulting fragment ions are measured, creating a fragmentation spectrum. This spectrum is a structural fingerprint of the molecule, allowing for unambiguous identification. thermofisher.com
For targeted quantification, Selected Reaction Monitoring (SRM) is often used. In SRM, the mass spectrometer is set to monitor specific precursor-to-fragment ion transitions that are unique to the target analyte, providing high specificity and sensitivity. anaquant.com This approach allows for the accurate quantification of specific amino acids and peptides even in highly complex mixtures. anaquant.com
Proteomics Applications for Protein Structural Analysis (e.g., Lysine Accessibility)
Mass spectrometry is an indispensable tool in proteomics, the large-scale study of proteins. thermofisher.com A key application relevant to the lysine component of this compound is the analysis of protein structure and interactions through probing lysine accessibility. nih.gov
The surface accessibility of lysine residues in a protein can provide insights into the protein's three-dimensional structure, its conformation, and its interactions with other molecules. nih.gov A common method involves chemical labeling of accessible lysine residues on proteins in their native state. nih.gov
The workflow for a lysine accessibility study is as follows:
Native Protein Labeling: Proteins are extracted under mild conditions to preserve their native structure. They are then treated with a labeling reagent, such as Tandem Mass Tags (TMT), which covalently modifies the primary amine groups of accessible lysine residues. nih.gov
Digestion: The labeled proteins are then denatured and digested into smaller peptides, typically using an enzyme like trypsin. nih.gov
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The sites of modification are identified, and the extent of labeling at each lysine site is quantified. nih.gov
Data Analysis: By comparing the labeling patterns between different states (e.g., normal vs. disease), researchers can identify changes in protein conformation or interaction. nih.gov For example, a study on Alzheimer's disease brain tissue used this method to reveal changes in the lysine accessibility of tau protein and RNA splicing complexes, which are hallmarks of the disease. nih.gov
This approach allows for a proteome-wide measurement of lysine accessibility, offering a powerful strategy to explore protein structural changes in various biological systems. nih.gov
Quantitative Proteomics and Biomarker Discovery Methodologies
Quantitative proteomics has become an indispensable tool for the discovery of novel biomarkers, including dipeptides like this compound, which may indicate the presence or progression of disease. nih.gov These methodologies allow for the precise measurement of the abundance of proteins and peptides in complex biological samples, such as plasma, serum, and urine. nih.govthermofisher.comarchbronconeumol.org
Modern mass spectrometry (MS)-based techniques are at the forefront of quantitative proteomics. creative-proteomics.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used platform due to its high specificity, sensitivity, and broad applicability. creative-proteomics.comnih.gov This approach can overcome the limitations of older methods that required derivatization, a time-consuming process that could affect the reliability of results. thermofisher.com For the analysis of small, polar molecules like dipeptides, hydrophilic interaction liquid chromatography (HILIC) is often employed to achieve better separation. creative-proteomics.comnih.gov
Label-free quantification and isotope-labeling methods are two primary strategies in quantitative proteomics. nih.govfrontiersin.org Label-free methods directly compare the signal intensities of peptides between different samples, offering a high dynamic range and broad proteome coverage. frontiersin.org Isotope-labeling techniques, such as isotope-coded affinity tags (ICAT) and isobaric tags for relative and absolute quantitation (iTRAQ), involve introducing stable isotopes to peptides, allowing for more precise relative quantification. nih.gov
In the context of biomarker discovery, these proteomic workflows are applied to compare the peptidomic profiles of healthy individuals with those of patients with a particular disease. frontiersin.organaquant.com For instance, a study on multiple sclerosis identified significant correlations between altered plasma proteomic profiles and changes in metabolites, including L-glutamic acid, suggesting the potential for dipeptides containing this residue to serve as biomarkers. nih.gov Similarly, studies on various cancers and obstructive sleep apnea (B1277953) have successfully used quantitative proteomics to identify potential protein and peptide biomarkers. archbronconeumol.orgmdpi.com
The identification of dipeptides like this compound in complex biological matrices requires specialized strategies. Due to their small size and potentially low abundance, methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are often used. nih.gov These targeted mass spectrometry techniques offer high sensitivity and specificity for quantifying specific molecules within a complex sample. anaquant.comnih.gov
The data generated from these experiments can be extensive, often requiring sophisticated bioinformatics tools for analysis and to identify statistically significant differences in peptide levels that could be indicative of a disease state. frontiersin.org
Table 1: Key Methodologies in Quantitative Proteomics for Dipeptide Analysis
| Methodology | Description | Key Advantages for this compound Analysis |
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | A powerful analytical technique that separates components of a mixture and then analyzes them by mass. creative-proteomics.com | High specificity and sensitivity for detecting and quantifying low-abundance dipeptides in complex biological samples. nih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | A variation of HPLC that is well-suited for the separation of polar and hydrophilic compounds. creative-proteomics.com | Enhanced retention and separation of polar dipeptides like this compound, which may not be well-retained on traditional reversed-phase columns. nih.gov |
| Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | A targeted mass spectrometry technique that increases sensitivity and specificity by monitoring specific precursor-to-product ion transitions. nih.gov | Allows for the precise and accurate quantification of specific dipeptides, even in the presence of a complex matrix. anaquant.com |
| Label-Free Quantification | A method that compares the relative abundance of proteins or peptides by directly comparing the signal intensities from mass spectrometry analysis. frontiersin.org | Provides a broad overview of the peptidome and is useful for initial biomarker discovery studies without the need for chemical labeling. frontiersin.org |
| Isotope-Labeling (e.g., iTRAQ, ICAT) | Involves chemically tagging peptides with stable isotopes to enable relative quantification between different samples in a single MS analysis. nih.gov | Offers high precision for relative quantification, reducing sample-to-sample variability. |
Spectrophotometric Detection in Amino Acid and Dipeptide Assays
Spectrophotometric methods provide a simpler and more accessible alternative to mass spectrometry for the quantification of amino acids and dipeptides. These techniques are based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is proportional to the concentration of the molecule in the solution.
A widely used spectrophotometric method for the detection of primary and secondary amines, including amino acids and peptides, is the ninhydrin test. microbenotes.combyjus.com In this reaction, ninhydrin, a chemical reagent, reacts with the free amino group of the amino acid or peptide to produce a deep purple-colored compound known as Ruhemann's purple. microbenotes.commdpi.comamrita.edu The intensity of this color, which can be measured using a spectrophotometer at a specific wavelength (typically around 570 nm for the purple product), is directly proportional to the concentration of the amino-containing compound in the sample. amrita.edu
While the ninhydrin test is a general assay for amino groups, enzymatic spectrophotometric methods can offer greater specificity for particular amino acids or their D- and L-isomers. researchgate.net These assays utilize enzymes that specifically act on the target molecule. For example, D-aspartate oxidase can be used in a coupled reaction to determine the concentration of acidic D-amino acids. researchgate.net The reaction catalyzed by the enzyme produces a product that can then be measured spectrophotometrically, either directly or through a subsequent color-producing reaction. researchgate.net
Other reagents have also been employed for the spectrophotometric determination of amino acids, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), which forms colored charge-transfer complexes with amino acids. tsijournals.com The choice of reagent and reaction conditions, such as pH and solvent, can be optimized to enhance the sensitivity and selectivity of the assay. tsijournals.com
It's important to note that while spectrophotometric methods are valuable, they can be susceptible to interference from other compounds in the sample that may also react with the reagent or absorb light at the same wavelength. mdpi.comamrita.edu Therefore, proper controls and sample preparation are crucial for accurate quantification.
Table 2: Comparison of Spectrophotometric Methods for Amino Acid and Dipeptide Detection
| Method | Principle | Typical Wavelength | Notes |
| Ninhydrin Assay | Reaction of ninhydrin with free α-amino groups to form a colored product (Ruhemann's purple). microbenotes.combyjus.com | 570 nm (for purple product) | A general and sensitive method for total amino acid and peptide quantification. Proline and hydroxyproline (B1673980) yield a yellow product with a different absorption maximum. byjus.com |
| Enzymatic Assays | Use of specific enzymes (e.g., oxidases, dehydrogenases) to catalyze a reaction involving the target amino acid or dipeptide, leading to a change in absorbance. researchgate.net | Varies depending on the specific enzyme and reaction products. | Offers high specificity for the target analyte, including stereospecificity (D- or L-amino acids). researchgate.net |
| TCNQ Assay | Formation of a colored charge-transfer complex between the amino acid (as an electron donor) and TCNQ (as a π-acceptor). tsijournals.com | ~841 nm | Provides an alternative method for the quantification of certain amino acids. tsijournals.com |
Molecular Modeling and Computational Chemistry in this compound Research
Computational methods play a vital role in understanding the structure, dynamics, and interactions of peptides like this compound at a molecular level. These approaches complement experimental data and can provide insights that are difficult to obtain through laboratory techniques alone.
Molecular dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape and dynamic behavior of molecules over time. nottingham.ac.ukplos.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed picture of how the peptide folds, flexes, and interacts with its environment. nih.gov
For a dipeptide like this compound, MD simulations can be used to explore its preferred three-dimensional structures (conformations) in different environments, such as in a vacuum or in an aqueous solution. ajol.infoasianpubs.org These simulations can reveal the influence of factors like intramolecular hydrogen bonds and the interactions of the charged side chains of lysine and glutamic acid with surrounding water molecules. nih.govbiorxiv.org
The results of MD simulations can be used to calculate various properties, including the relative energies of different conformations, the distribution of dihedral angles (such as phi and psi angles that define the peptide backbone), and the flexibility of different parts of the molecule. ajol.infoacs.org This information is crucial for understanding how this compound might interact with other molecules, such as receptors or enzymes.
Computational studies often employ a hierarchical approach, starting with faster methods like molecular mechanics to generate a set of possible conformations, which are then refined using more accurate but computationally expensive quantum chemistry methods like Density Functional Theory (DFT). ajol.infomdpi.com
Table 3: Computational Methods for Simulating Peptide Conformations
| Method | Description | Application to this compound |
| Molecular Mechanics (MM) | Uses classical physics to model the potential energy of a system of atoms. It is computationally efficient for large systems. ajol.info | Used for initial conformational searches to identify low-energy structures of the dipeptide. ajol.info |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insights into conformational changes and dynamics. plos.orgnih.gov | Can be used to study the flexibility of this compound, its interactions with water, and its conformational preferences in solution. nih.gov |
| Density Functional Theory (DFT) | A quantum mechanical method that provides a more accurate description of the electronic structure of molecules. acs.org | Used to refine the geometries and energies of the most stable conformations identified by MM or MD. ajol.infomdpi.com |
| Ramachandran Plot Analysis | A plot of the phi (φ) and psi (ψ) backbone dihedral angles of amino acid residues in a peptide or protein. researchgate.net | Can be used to visualize the allowed and disallowed conformational regions for the backbone of this compound. |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein receptor. mdpi.com When applied to peptides, this involves creating virtual libraries of peptide sequences and then using computational methods to predict their binding affinity to a target. pepdd.comtsinghua.edu.cn
For research involving this compound, virtual screening could be used to design libraries of peptides that are variations of this dipeptide. For example, one could create a library where the lysine or glutamic acid residue is substituted with other amino acids to explore how these changes affect binding to a specific target. mdpi.com
There are two main approaches to virtual screening: structure-based and ligand-based. mdpi.com Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein. mdpi.com Docking algorithms are then used to predict how each peptide in the library will bind to the target and to estimate the binding affinity. mdpi.com Ligand-based virtual screening (LBVS) is used when the structure of the target is unknown. mdpi.com This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. The virtual library is then searched for peptides that have similar properties to the known active ligands. pepdd.com
The design of peptide libraries for virtual screening can be guided by various computational tools and algorithms. computabio.comstanford.edunih.gov These tools can help to ensure the diversity of the library and to enrich it with peptides that have desirable properties, such as high predicted binding affinity or good solubility. mdpi.com The results of virtual screening can then be used to prioritize which peptides should be synthesized and tested experimentally, saving time and resources. tsinghua.edu.cnnih.gov
Table 4: Approaches in Virtual Screening and Peptide Library Design
| Approach | Description | Relevance to this compound Research |
| Structure-Based Virtual Screening (SBVS) | Uses the 3D structure of a target protein to dock and score potential peptide ligands from a virtual library. mdpi.com | If the target receptor for this compound is known, SBVS can be used to screen for modified dipeptides with potentially improved binding. |
| Ligand-Based Virtual Screening (LBVS) | Uses the properties of known active ligands to identify other molecules in a library with similar characteristics. mdpi.com | If other peptides that bind to the same target are known, LBVS can be used to find similar dipeptides without needing the target's structure. |
| De Novo Peptide Design | Computational methods that generate novel peptide sequences with desired properties, rather than screening existing libraries. | Could be used to design new dipeptides based on the structural features of this compound that are optimized for a specific interaction. |
| Combinatorial Library Design | Involves the systematic generation of a library of peptides by combining a set of amino acid building blocks in various ways. stanford.edunih.gov | Can create a diverse set of this compound analogs for screening to understand structure-activity relationships. nih.gov |
Emerging Research Areas and Translational Perspectives of Lysylglutamic Acid
Potential as a Biochemical Marker in Health and Disease States
The concentration of free amino acids in plasma has been associated with the risk of several diseases, and their profiles can serve as valuable biomarkers. bevital.no While direct research on Lysylglutamic acid as a specific biomarker is still emerging, studies on its constituent amino acids, lysine (B10760008) and glutamic acid, provide a strong rationale for its investigation.
Elevated serum levels of glutamic acid have been observed in patients with Myasthenia Gravis, suggesting it could be a potential biomarker for the disease. termedia.pl Furthermore, low levels of both leucine (B10760876) and glutamic acid have been significantly associated with low muscle strength and sarcopenia risk in patients with type 2 diabetes, highlighting their potential as useful biomarkers for monitoring muscle health. nih.gov In other conditions, such as rheumatoid arthritis, altered concentrations of lysine and glutamic acid have also been reported. termedia.pl
Given that this compound is a direct metabolite of these amino acids, its levels could reflect changes in their metabolic pathways. nih.gov Metabolomic studies, which analyze a wide range of small molecules, are increasingly used to identify biomarkers for disease diagnosis and prediction. metabolon.com Future metabolomic analyses could specifically track this compound levels to determine its utility as a more direct and stable biomarker for these and other conditions.
Table 1: Potential Biomarker Applications of Constituent Amino Acids
| Amino Acid | Associated Condition/State | Potential Biomarker Application | Reference(s) |
|---|---|---|---|
| Glutamic Acid | Myasthenia Gravis | Elevated serum levels may indicate disease presence. | termedia.pl |
| Glutamic Acid | Sarcopenia in Type 2 Diabetes | Low serum levels are associated with low muscle strength. | nih.gov |
| Lysine | Rheumatoid Arthritis | Altered serum concentrations reported. | termedia.pl |
| Aminoadipic Acid | Protein Oxidation / Diabetes Risk | A derivative of lysine, it is considered a biomarker of protein oxidation. | researchgate.net |
Therapeutic Modalities and Mechanisms of Action
The therapeutic potential of this compound is being explored in several areas, leveraging the known biological activities of its components. Glutamate (B1630785) is a primary excitatory neurotransmitter, making Lys-Glu a compound of interest for neuroscience and potential treatments for neurodegenerative diseases. ontosight.ai
One key mechanism is its interaction with cellular transport systems. This compound is recognized as a substrate for the PEPT1 transporter, a protein that facilitates the uptake of di- and tripeptides. This interaction is significant for drug delivery, as the dipeptide could be used to enhance the solubility and bioavailability of other therapeutic compounds. chemimpex.com
Furthermore, the individual amino acids have distinct therapeutic properties. L-glutamine, a related amino acid, is known to support immune function and intestinal health. drugbank.com It is thought to act on intestine-associated lymphoid tissue, potentially by maintaining the integrity of the intestinal mucosa through the amelioration of oxidative stress. drugbank.com While the exact mechanisms for this compound are still under investigation, its structure suggests it could influence metabolic pathways and cellular functions related to its constituent parts, such as protein synthesis and cellular signaling. cymitquimica.com Some research also indicates its potential use in skincare for moisturizing and skin-repairing abilities. chemimpex.com
Development of this compound-Based Peptidomimetics
Peptides often face limitations as therapeutic agents due to issues like poor stability and rapid degradation by enzymes in the body. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov This is often achieved by modifying the peptide's backbone or incorporating non-natural amino acids. nih.govnih.gov
The development of peptidomimetics based on this compound could create novel therapeutic agents with enhanced stability and efficacy. The process involves several strategies:
Backbone Modification: Altering the standard peptide bond to resist enzymatic cleavage.
Incorporation of D-amino acids: Replacing the natural L-amino acids with their D-isomers can make the peptide less recognizable to proteases. nih.gov
Side Chain Modification: Introducing chemical groups to the side chains of lysine or glutamic acid to enhance binding affinity or other properties.
Cyclization: Creating a cyclic version of the peptide can increase its structural rigidity and stability.
By applying these techniques to the Lys-Glu structure, researchers could design new molecules for targeted therapies. For example, a peptidomimetic could be designed to more effectively interact with a specific cellular receptor or to have a longer duration of action in the body. The design of such molecules often uses computational tools to predict their structure and function before they are synthesized. nih.gov
Table 2: Strategies for Peptidomimetic Design
| Modification Strategy | Description | Potential Advantage for Lys-Glu | Reference(s) |
|---|---|---|---|
| Backbone Modification | Replacing the amide bond with a more stable linkage. | Increased resistance to enzymatic degradation. | nih.gov |
| Use of D-Amino Acids | Incorporating the D-isomer of Lysine or Glutamic Acid. | Enhanced proteolytic stability. | nih.gov |
| N-Alkylation | Adding an alkyl group to the nitrogen of the peptide bond. | Obstruction of protease hydrolysis. | nih.gov |
| Cyclization | Linking the N-terminus and C-terminus of the peptide. | Improved conformational stability and binding affinity. | acs.org |
Integration of Omics Data in this compound Research
Omics technologies, including proteomics (the study of proteins) and metabolomics (the study of metabolites), provide a system-level understanding of biological processes. Integrating these data is crucial for elucidating the role of specific molecules like this compound in health and disease. mdpi.com
Proteomic studies of organisms like Saccharomyces cerevisiae have shown how cells reallocate resources from amino acid biosynthesis to other functions, like translation, to increase growth rate. pnas.org Such studies reveal that the uptake and metabolism of amino acids like glutamate are tightly regulated. pnas.org Metabolomics analysis can quantify the levels of hundreds of metabolites simultaneously, including individual amino acids and their dipeptide products. metabolon.commdpi.com
By combining these approaches, researchers can:
Identify Pathways: Trace how this compound is produced and degraded within the cell.
Discover Correlations: Link changes in this compound levels to alterations in protein expression or other metabolic pathways. For example, a non-targeted metabolomics study in maize found that certain treatments significantly altered the metabolism of glutamic acid and lysine. mdpi.com
Develop Biomarker Panels: Integrate data from multiple omics layers to create more robust and predictive models for disease risk or progression. mdpi.com
This integrated approach allows for a more comprehensive understanding of the biological significance of this compound beyond its role as a simple metabolite, placing it within the complex network of cellular regulation.
Ethical Considerations in Peptide-Based Therapeutic Research
The advancement of peptide-based therapeutics, including those derived from this compound, carries significant ethical responsibilities. The development and clinical application of these novel treatments must adhere to rigorous ethical standards to ensure patient welfare and public trust.
Key ethical considerations include:
Patient Safety and Informed Consent: The primary concern in any drug development is patient safety. Preclinical and clinical trials must be conducted with the highest standards, and participants must be fully informed of the potential risks and benefits before providing consent. cymitquimica.comontosight.ai This transparency is fundamental to the integrity of the research process. cymitquimica.com
Risk-Benefit Analysis: Peptide drugs often have high specificity, which can lead to fewer side effects than traditional small-molecule drugs. However, potential risks such as immunogenicity (an unwanted immune response) still exist. A thorough risk-benefit analysis is ethically required to ensure that the potential benefits to the patient outweigh the risks.
Access and Affordability: The high cost of developing new therapies can make them inaccessible to many patients. Ethical drug development should include strategies to ensure equitable access to life-saving treatments for all individuals, regardless of their socioeconomic status. ontosight.ai This involves considering fair pricing models and policies that promote accessibility. ontosight.ai
Regulatory Oversight: Navigating the complex regulatory landscape is crucial. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require extensive data on safety, efficacy, and quality before approving a new drug. Adherence to these regulations is an ethical imperative to protect public health.
Addressing these ethical issues is paramount as research into this compound and other peptide-based therapies translates from the laboratory to clinical practice.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Lysylglutamic acid (Lys-Glu) with high purity for in vitro studies?
- Methodological Answer : Lys-Glu is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected lysine and glutamic acid residues. Post-synthesis, purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Purity (>95%) is verified via analytical HPLC and mass spectrometry (MS) . For reproducibility, detailed protocols must specify resin type, coupling reagents (e.g., HBTU/HOBt), and deprotection conditions .
Q. How is this compound structurally characterized in experimental settings?
- Methodological Answer : Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify backbone connectivity and side-chain interactions. Fourier-transform infrared spectroscopy (FTIR) identifies amide bonds (e.g., peaks at ~1650 cm⁻¹ for C=O stretching). X-ray crystallography may be used for absolute configuration determination, though Lys-Glu’s solubility challenges require co-crystallization agents .
Q. What in vitro models are suitable for preliminary testing of Lys-Glu’s bioactivity?
- Methodological Answer : Primary lymphocyte cultures or immortalized cell lines (e.g., Jurkat T-cells) are used to assess immunomodulatory effects. Protocols include treating cells with Lys-Glu (10–100 µM) for 24–72 hours, followed by flow cytometry to measure apoptosis, proliferation (via CFSE staining), or cytokine secretion (ELISA). Positive controls (e.g., IL-2) and vehicle controls are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in Lys-Glu’s effects on pericentromeric vs. facultative heterochromatin?
- Methodological Answer : Discrepancies arise from chromatin context specificity. To address this:
- Comparative Analysis : Use fluorescent in situ hybridization (FISH) with probes targeting pericentromeric regions (e.g., satellite DNA) vs. facultative regions (e.g., X-chromosome inactivated genes).
- Time-Course Experiments : Track heterochromatin markers (e.g., H3K9me3 for pericentromeric, H3K27me3 for facultative) via ChIP-seq after Lys-Glu exposure .
- Model Systems : Compare results in primary lymphocytes (facultative-rich) vs. cancer cell lines (pericentromeric-dominant) .
Q. What experimental designs are optimal for investigating Lys-Glu’s role in ribosomal gene reactivation?
- Methodological Answer :
- RNA Polymerase I Activity Assays : Measure rRNA synthesis via ⁴⁵S-UTP incorporation in nucleolar extracts.
- Chromatin Accessibility : Use ATAC-seq to map open chromatin regions in nucleolar organizer regions (NORs) post-treatment.
- Functional Validation : Knockdown NOR-associated genes (e.g., UBTF) via siRNA to test Lys-Glu dependency .
Q. How can researchers ensure reproducibility in Lys-Glu’s reported anti-tumor effects across different laboratories?
- Methodological Answer :
- Standardized Protocols : Share detailed preparation methods (e.g., peptide solubility in PBS vs. DMSO) and storage conditions (-80°C lyophilized).
- Cross-Lab Validation : Collaborate to replicate key findings (e.g., suppression of tumor growth in xenograft models) using identical cell lines (e.g., MCF-7 for breast cancer) and dosing regimens (e.g., 5 mg/kg intraperitoneal) .
- Data Transparency : Publish raw flow cytometry files, microscopy images, and statistical code in supplementary materials .
Q. What statistical approaches are recommended for analyzing Lys-Glu’s dose-dependent effects on gene expression?
- Methodological Answer :
- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
- Multivariate Analysis : Use PCA or hierarchical clustering to identify co-regulated gene clusters in RNA-seq datasets.
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction for high-throughput data (e.g., microarrays) .
Methodological Considerations
Q. How should researchers address potential batch-to-batch variability in Lys-Glu synthesis?
- Answer : Implement quality control (QC) checks for each batch:
- Amino Acid Analysis : Hydrolyze a sample and quantify residues via ion-exchange chromatography.
- Circular Dichroism (CD) : Confirm secondary structure consistency (e.g., random coil vs. α-helix).
- Biological Activity Testing : Compare batch efficacy in a standardized assay (e.g., IL-2 secretion in splenocytes) .
Q. What are the ethical and practical challenges in translating Lys-Glu findings from in vitro to in vivo models?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
